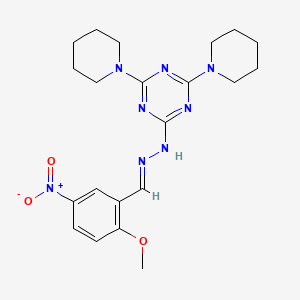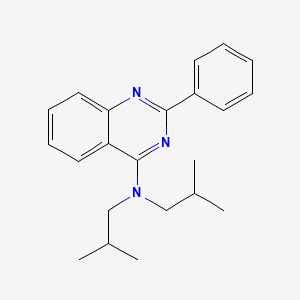![molecular formula C18H22N4O2 B11666073 2-ethoxy-4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11666073.png)
2-ethoxy-4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound with the molecular formula C18H22N4O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol typically involves the reaction of 2-ethoxy-4-formylphenol with 4-(2-pyridinyl)-1-piperazinecarboxaldehyde under specific conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxy-4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents.
Major Products Formed
Oxidation: Quinones, oxidized phenolic derivatives.
Reduction: Reduced phenolic derivatives, alcohols.
Substitution: Substituted phenolic derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
2-ethoxy-4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-ethoxy-4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to elicit specific cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
2-ethoxy-4-((E)-{[4-(4-hydroxyphenyl)imino]methyl}phenol): Similar structure but with a hydroxyphenyl group instead of a pyridinyl group.
2-ethoxy-4-((E)-{[4-(4-methoxyphenyl)imino]methyl}phenol): Similar structure but with a methoxyphenyl group instead of a pyridinyl group.
Uniqueness
2-ethoxy-4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol is unique due to the presence of the pyridinyl and piperazinyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s potential for various applications, making it a valuable molecule in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C18H22N4O2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-ethoxy-4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C18H22N4O2/c1-2-24-17-13-15(6-7-16(17)23)14-20-22-11-9-21(10-12-22)18-5-3-4-8-19-18/h3-8,13-14,23H,2,9-12H2,1H3/b20-14+ |
Clave InChI |
RZEABXZSQWHLFK-XSFVSMFZSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NN2CCN(CC2)C3=CC=CC=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({N'-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B11665995.png)
![2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11666000.png)
![N'-[(E)-1-[1,1'-Biphenyl]-4-ylethylidene]-2-[(1-ethyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11666006.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11666020.png)
![(5Z)-3-benzyl-5-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666035.png)
![3-chloro-N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666037.png)
![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B11666039.png)



![(5E)-3-ethyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11666057.png)
![(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11666075.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11666076.png)
